(2,4-Dichlorophenoxy)acetic acid isopropylamine salt
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt
Brand Name:
Vulcanchem
CAS No.:
5742-17-6
VCID:
VC0213025
InChI:
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3
SMILES:
CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Molecular Formula:
C8H6Cl2O3.C3H9N
Molecular Weight:
280.14 g/mol
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt
CAS No.: 5742-17-6
Reference Standards
VCID: VC0213025
Molecular Formula: C8H6Cl2O3.C3H9N
Molecular Weight: 280.14 g/mol
CAS No. | 5742-17-6 |
---|---|
Product Name | (2,4-Dichlorophenoxy)acetic acid isopropylamine salt |
Molecular Formula | C8H6Cl2O3.C3H9N |
Molecular Weight | 280.14 g/mol |
IUPAC Name | 2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium |
Standard InChI | InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3 |
Standard InChIKey | HXMBBZAHRWCZOX-UHFFFAOYSA-N |
SMILES | CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
Canonical SMILES | CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
PubChem Compound | 21965 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume